molecular formula C12H11NO2 B1607087 2-(Naphthalen-1-ylamino)acetic acid CAS No. 6262-34-6

2-(Naphthalen-1-ylamino)acetic acid

Cat. No.: B1607087
CAS No.: 6262-34-6
M. Wt: 201.22 g/mol
InChI Key: SIVZFLKJXSKCGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Naphthalen-1-ylamino)acetic acid is an organic compound that features a naphthalene ring attached to an amino group and an acetic acid moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry. It is a derivative of naphthalene, which is a polycyclic aromatic hydrocarbon.

Scientific Research Applications

2-(Naphthalen-1-ylamino)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

The safety data sheet for a related compound, 1-Naphthaleneacetic acid, indicates that it is harmful if swallowed, causes skin irritation, and causes serious eye damage . It is recommended to avoid ingestion and inhalation, and to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

Mechanism of Action

Target of Action

(1-Naphthylamino)acetic acid, also known as N-1-naphthylphthalamic acid (NPA), is a synthetic auxin that plays a crucial role in plant growth and development . The primary targets of NPA are the PIN-FORMED (PIN) transporters, which are responsible for the directional intercellular transport of the phytohormone auxin . This process, known as polar auxin transport (PAT), is vital for regulating various developmental processes in plants, such as shoot branching and floral development .

Mode of Action

NPA interacts with its targets, the PIN transporters, by directly associating with and inhibiting them . This inhibition disrupts the normal function of the PIN transporters, thereby affecting the PAT process . As a result, the spatial-temporal dynamics of auxin maxima and minima are altered, which can lead to changes in plant growth and development .

Biochemical Pathways

The biochemical pathway of (1-Naphthylamino)acetic acid involves a series of reactions catalyzed by various enzymes. The initial reaction in the degradation pathway of 1-Naphthylamino)acetic acid is catalyzed by the enzyme NpaA1, which leads to the glutamylation of the compound . The γ-glutamylated compound is then oxidized to 1,2-dihydroxynaphthalene, which is further degraded via the well-established pathway of naphthalene degradation via catechol .

Pharmacokinetics

It is known that the compound has a low aqueous solubility and low volatility . These properties can affect the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability .

Result of Action

The action of (1-Naphthylamino)acetic acid results in changes in plant growth and development. By inhibiting the PIN transporters and disrupting the PAT process, the compound can alter the growth and patterning processes in plants . For example, the application of NPA can lead to the outgrowth of axillary buds into branches, a phenomenon often employed in agriculture, horticulture, and forestry to shape the shoot architecture .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (1-Naphthylamino)acetic acid. For instance, the compound may be persistent in soil systems under certain conditions . Furthermore, contamination of the compound above the parametric drinking water limit was assessed as low for certain uses but high for others .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Naphthalen-1-ylamino)acetic acid typically involves the reaction of 1-naphthylamine with chloroacetic acid. The reaction is carried out in an aqueous medium with the presence of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction proceeds as follows:

C10H7NH2+ClCH2COOHC10H7NHCH2COOH+HCl\text{C}_{10}\text{H}_{7}\text{NH}_{2} + \text{ClCH}_{2}\text{COOH} \rightarrow \text{C}_{10}\text{H}_{7}\text{NHCH}_{2}\text{COOH} + \text{HCl} C10​H7​NH2​+ClCH2​COOH→C10​H7​NHCH2​COOH+HCl

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques such as crystallization and distillation are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(Naphthalen-1-ylamino)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the amino group to a primary amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Naphthoquinone derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted naphthylaminoacetic acid derivatives.

Comparison with Similar Compounds

Similar Compounds

    1-Naphthaleneacetic acid: A related compound with similar structural features but different functional groups.

    2-Naphthylamine: Another naphthalene derivative with an amino group at a different position.

Uniqueness

2-(Naphthalen-1-ylamino)acetic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a naphthalene ring, amino group, and acetic acid moiety makes it versatile for various applications.

Properties

IUPAC Name

2-(naphthalen-1-ylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c14-12(15)8-13-11-7-3-5-9-4-1-2-6-10(9)11/h1-7,13H,8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIVZFLKJXSKCGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40332554
Record name 1-naphthylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40332554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6262-34-6
Record name 1-naphthylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40332554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In 5 ml of THF, 500 mg of 1-naphthylamine was added, then 168 mg of sodium hydride (60% in oil) was added and the resultant mixture was stirred for 30 min under ice cooling. To the reaction mixture, 0.46 ml of ethyl bromoacetate was added and the mixture was refluxed for 5 hr. The reaction mixture was evaporated under reduced pressure and the resultant residue was re-dissolved in ethyl acetate. The obtained solution was washed with 5% sodium hydrogencarbonate aqueous solution and saturated sodium chloride aqueous solution, successively, and dried over anhydrous sodium sulfate. The dried solution was evaporated. under reduced pressure and subjected to a silica gel column chromatography (n-hexane:ethyl acetate=10:1) to give 720 mg of ethyl 1-naphthylaminoacetate. In 10 ml of ethanol, 460 mg of the ester was dissolved, 3.78 ml of 1N-NaOH aqueous solution was added and the resultant mixture was stirred for 1 hr. The reaction mixture was evaporated under reduced pressure, neutralized by the addition of 1N-HCl and extracted with ethyl acetate. The extract was washed with saturated sodium chloride aqueous solution and dried over anhydrous sodium sulfate. The dried solution was evaporated under reduced pressure and crystallized by the treatment with ether to give 188 mg of the title compound.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
460 mg
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Naphthalen-1-ylamino)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(Naphthalen-1-ylamino)acetic acid
Reactant of Route 3
Reactant of Route 3
2-(Naphthalen-1-ylamino)acetic acid
Reactant of Route 4
Reactant of Route 4
2-(Naphthalen-1-ylamino)acetic acid
Reactant of Route 5
Reactant of Route 5
2-(Naphthalen-1-ylamino)acetic acid
Reactant of Route 6
Reactant of Route 6
2-(Naphthalen-1-ylamino)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.